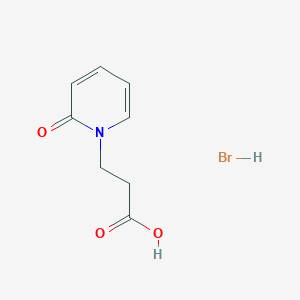
4-(2,4-Dimethylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(2,4-Dimethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO•HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethylphenoxy group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2,4-dimethylphenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2,4-Dimethylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethylphenoxy)piperidine hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
4-(2-Methoxyphenoxy)piperidine hydrochloride: Another related compound with a methoxy group instead of dimethyl groups.
Uniqueness
4-(2,4-Dimethylphenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(11(2)9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOAZSVNWOVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)

![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)


![2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389834.png)
![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)
![4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1389840.png)
